XR5944

Beschreibung

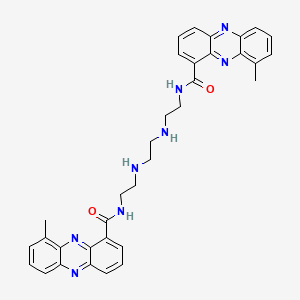

structure in first source

Eigenschaften

Key on ui mechanism of action |

XR5944 is a novel DNA targeting agent that in preclinical studies has demonstrated a high level of anti-tumor activity, both in vitro and in vivo, against a number of human tumor models. In human tumor xenograft models, treatment with XR5944 caused both partial and complete regression of large established tumors. |

|---|---|

CAS-Nummer |

343247-32-5 |

Molekularformel |

C34H34N8O2 |

Molekulargewicht |

586.7 g/mol |

IUPAC-Name |

9-methyl-N-[2-[2-[2-[(9-methylphenazine-1-carbonyl)amino]ethylamino]ethylamino]ethyl]phenazine-1-carboxamide |

InChI |

InChI=1S/C34H34N8O2/c1-21-7-3-11-25-29(21)41-31-23(9-5-13-27(31)39-25)33(43)37-19-17-35-15-16-36-18-20-38-34(44)24-10-6-14-28-32(24)42-30-22(2)8-4-12-26(30)40-28/h3-14,35-36H,15-20H2,1-2H3,(H,37,43)(H,38,44) |

InChI-Schlüssel |

SFOADSRLCHRTKT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)C(=O)NCCNCCNCCNC(=O)C4=CC=CC5=NC6=CC=CC(=C6N=C54)C |

Aussehen |

Solid powder |

Andere CAS-Nummern |

343247-32-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

XR 5944; XR-5944; XR5944 ; MLN 944; MLN-944; MLN944 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

XR5944: A Technical Guide to its Mechanism of Action as a Novel DNA-Binding Agent and Transcription Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

XR5944, also known as MLN944, is a potent bis-phenazine anticancer agent that has demonstrated significant preclinical and clinical activity. Initially investigated as a topoisomerase inhibitor, subsequent research has elucidated its primary mechanism of action as a DNA bis-intercalator with a unique preference for the major groove. This binding mode allows this compound to act as a transcription inhibitor, a novel mechanism that distinguishes it from many conventional chemotherapeutic agents. A significant facet of its anti-cancer activity stems from its ability to disrupt the interaction between estrogen receptor α (ERα) and its cognate estrogen response elements (EREs) on DNA, suggesting a potential therapeutic avenue for overcoming resistance to traditional antiestrogen (B12405530) therapies. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions with DNA, its impact on transcription, and a summary of its biological activity. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development.

Core Mechanism of Action: DNA Bis-intercalation and Major Groove Binding

This compound exerts its cytotoxic effects through a novel mode of interaction with duplex DNA. Unlike many small molecules that bind to the minor groove, this compound functions as a bis-intercalator, with its two planar phenazine (B1670421) rings inserting between DNA base pairs. Crucially, the linker connecting these two chromophores resides within the major groove of the DNA helix. This major groove binding is a key feature of its mechanism, as the major groove is the primary site of interaction for many transcription factors. By occupying this space, this compound can sterically hinder the binding of these essential proteins, leading to a downstream inhibition of gene transcription.

Initial studies suggested that this compound might function as a dual topoisomerase I/II inhibitor. However, later research indicated that its primary mechanism of action is independent of topoisomerase inhibition and is instead directly related to its ability to interfere with transcription.

DNA Binding Specificity

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in defining the DNA binding preferences of this compound. The ideal DNA sequence for this compound bis-intercalation has been identified as 5'-T|GC|A, which contains two symmetric 5'-(TpG):(CpA) binding sites. The structural basis for this recognition involves specific hydrogen-bond interactions with the central G:C base pair and favorable stacking interactions with the 5'-flanking thymine.

Inhibition of Transcription: The Case of Estrogen Receptor α

A primary and well-characterized downstream effect of this compound's DNA binding is the inhibition of transcription, notably exemplified by its impact on the estrogen receptor α (ERα) signaling pathway. ERα is a ligand-activated transcription factor that plays a critical role in the development and progression of a significant subset of breast cancers.

Disruption of ERα-ERE Binding

ERα binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating their transcription. The consensus ERE sequence (5'-AGGTCAnnnTGACCT) contains the preferred binding motif for this compound within each half-site. This compound has been shown to bind to ERE sequences and, in doing so, directly block the binding of ERα. This novel mechanism of ERα inhibition, which targets the DNA rather than the receptor itself, presents a promising strategy for overcoming resistance to conventional antiestrogen therapies that target the hormone-receptor complex. The trinucleotide spacer within the ERE has been shown to modulate the binding affinity of this compound and its subsequent inhibitory activity.

Figure 1. Mechanism of action of this compound as a transcription inhibitor.

Biological Activity and Efficacy

This compound has demonstrated potent cytotoxic activity across a wide range of human cancer cell lines, including those of lung, colon, and breast origin. Its efficacy extends to multidrug-resistant cell lines, highlighting its potential to overcome common mechanisms of drug resistance.

In Vitro Efficacy

In vitro studies have consistently shown that this compound is a highly potent cytotoxic agent, with EC50 values typically in the low nanomolar to sub-nanomolar range.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| H69 | Small Cell Lung Carcinoma | 0.04 - 0.4 |

| HT29 | Colon Carcinoma | 0.04 - 0.4 |

| COR-L23/P | Non-Small Cell Lung Carcinoma | Potent (specific value not cited) |

| A range of other human and murine tumor cells | Various | 0.04 - 0.4 |

Note: The IC50 values are presented as a range as reported in the cited literature.

In Vivo Antitumor Activity

Preclinical studies using human tumor xenograft models in immunocompromised mice have demonstrated the significant in vivo antitumor activity of this compound.

Table 2: In Vivo Efficacy of this compound in Human Tumor Xenograft Models

| Xenograft Model | Treatment Schedule | Outcome |

| H69 (Small Cell Lung Cancer) | 5 mg/kg, i.v., qdx5/week for 2 weeks | Complete tumor regression in the majority of animals. |

| H69 (Small Cell Lung Cancer) | 10-15 mg/kg, i.v., q4dx3 | Complete tumor regression in the majority of animals. |

| HT29 (Colon Carcinoma) | 15 mg/kg, i.v., q4dx3 | Tumor regression in the majority of animals. |

Combination Therapy

This compound has also shown promise in combination with other established chemotherapeutic agents. Studies have indicated additive or synergistic effects when this compound is combined with agents such as carboplatin, doxorubicin, 5-fluorouracil, and irinotecan. The scheduling of drug administration appears to be an important factor in achieving optimal efficacy in combination regimens.

Table 3: In Vivo Efficacy of this compound in Combination Therapy (COR-L23/P NSCLC Xenograft)

| Treatment | Schedule | Outcome |

| This compound (2 or 5 mg/kg) followed by Carboplatin (50 mg/kg) | This compound administered immediately before carboplatin | Enhanced anti-tumor activity compared to single agents. |

| Doxorubicin (7 mg/kg) followed by this compound (2.5 or 5 mg/kg) | Doxorubicin administered 48h before this compound | Improved efficacy. |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action and biological activity of this compound.

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

-

Cell Plating: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 72 hours).

-

Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

-

Absorbance Reading: The absorbance is read at 510 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Figure 2. Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study protein-DNA interactions. In the context of this compound, it is used to demonstrate the inhibition of transcription factor binding to its DNA response element.

-

Probe Preparation: A short DNA probe containing the ERE sequence is labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: The labeled probe is incubated with a source of ERα protein (e.g., nuclear extracts from MCF-7 cells or recombinant ERα) in a binding buffer.

-

This compound Treatment: this compound is added to the binding reaction at various concentrations to assess its ability to inhibit the ERα-ERE interaction.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged (for fluorescent probes). A "shift" in the mobility of the probe indicates protein binding. A decrease in the shifted band in the presence of this compound indicates inhibition of binding.

Figure 3. Workflow for the Electrophoretic Mobility Shift Assay (EMSA).

Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of a specific promoter. It is used to confirm that this compound's inhibition of ERα binding translates to a functional inhibition of gene expression.

-

Cell Transfection: Cells (e.g., MCF-7) are transiently transfected with a reporter plasmid containing a luciferase gene under the control of an ERE-containing promoter. A control plasmid with a basal promoter lacking the ERE is used for comparison.

-

Drug Treatment: Transfected cells are treated with this compound at various concentrations.

-

Cell Lysis: After a suitable incubation period, the cells are lysed to release the luciferase enzyme.

-

Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal, which is proportional to the transcriptional activity of the ERE-containing promoter, is normalized and analyzed. A decrease in luminescence in the presence of this compound indicates inhibition of ERE-mediated transcription.

Figure 4. Workflow for the Luciferase Reporter Assay.

Human Tumor Xenograft Models

In vivo efficacy of this compound is assessed using human tumor xenograft models in immunodeficient mice.

-

Cell Implantation: Human cancer cells (e.g., H69, HT29, or COR-L23/P) are subcutaneously injected into the flank of nude mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Drug Administration: Mice are treated with this compound (and/or combination agents) via an appropriate route (e.g., intravenous injection) and schedule. A vehicle control group is also included.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Data Analysis: Tumor growth curves are plotted, and the antitumor efficacy is determined by comparing the tumor volumes in the treated groups to the control group.

Conclusion

This compound represents a novel class of anticancer agents with a distinct mechanism of action centered on DNA bis-intercalation and major groove binding, leading to the inhibition of transcription. Its ability to specifically interfere with the binding of transcription factors such as ERα to their DNA response elements provides a unique therapeutic strategy, particularly for cancers that have developed resistance to conventional therapies. The potent in vitro and in vivo activity of this compound, both as a single agent and in combination with other chemotherapeutics, underscores its potential as a valuable addition to the oncologist's armamentarium. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a resource for the scientific community to further explore and harness the therapeutic potential of this compound and similar compounds.

XR5944: A Technical Overview of its Chemical Structure, Mechanism of Action, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of XR5944 (also known as MLN944), a novel bis-phenazine compound with potent anticancer activity. The document details its chemical structure, mechanism of action as a DNA bis-intercalator and transcription inhibitor, and summarizes key quantitative data from preclinical studies. Detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy and electrophoretic mobility shift assays (EMSA) are also provided to illustrate the methods used to elucidate its unique mode of action.

Chemical Structure

This compound is chemically identified as bis(9-methylphenazine-1-carboxamide).[1][2] Its structure consists of two 9-methylphenazine chromophores, which are the DNA intercalating moieties, connected by a flexible diamine linker.[1] This linker positions itself in the major groove of the DNA.[2][3]

-

IUPAC Name : 9-methyl-N-[2-[2-[2-[(9-methylphenazine-1-carbonyl)amino]ethylamino]ethylamino]ethyl]phenazine-1-carboxamide

-

SMILES : CC1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)C(=O)NCCNCCNCCNC(=O)C4=CC=CC5=NC6=CC=CC(=C6N=C54)C

Mechanism of Action

This compound exhibits a novel mechanism of action, primarily functioning as a transcription inhibitor.[2][3] Although initially investigated as a dual topoisomerase I and II inhibitor, its cytotoxic effects are now understood to be largely independent of topoisomerase inhibition at physiologically relevant concentrations.[2][4] The core mechanism involves DNA bis-intercalation, where the two phenazine (B1670421) rings insert between DNA base pairs, with a preference for 5'-TGCA sequences.[1] Uniquely, the linker connecting the phenazine moieties resides in the major groove of the DNA, a feature that distinguishes it from many minor groove-binding small molecules.[1][2]

This major groove binding is critical to its function as a transcription inhibitor, as it physically blocks the binding of transcription factors that recognize specific DNA sequences within the major groove.[1] A key target of this inhibitory action is the Estrogen Receptor α (ERα) signaling pathway.[5] this compound binds to the Estrogen Response Element (ERE) within the promoter regions of estrogen-responsive genes, thereby preventing the binding of ERα and subsequent gene transcription.[1][5][6] This makes this compound a promising candidate for treating estrogen receptor-positive breast cancers and potentially overcoming resistance to conventional antiestrogen (B12405530) therapies.[1][7][8]

References

- 1. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug-Design and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor activity of this compound, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound: A potent inhibitor of estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solution structure of a 2:1 complex of anticancer drug this compound with TFF1 estrogen response element: insights into DNA recognition by a bis-intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

XR5944: A Technical Guide to a Potent DNA Bis-Intercalator

For Researchers, Scientists, and Drug Development Professionals

Abstract

XR5944, also known as MLN944, is a synthetic bis-phenazine compound that has demonstrated exceptional potency as an anticancer agent.[1][2] Its primary mechanism of action involves a unique mode of DNA binding: bis-intercalation with the linker positioned in the major groove.[1][2] This interaction disrupts the normal architecture of DNA and interferes with crucial cellular processes, most notably transcription, by inhibiting the binding of transcription factors.[2][3] While initially investigated as a topoisomerase inhibitor, subsequent research has revealed that its potent cytotoxicity is largely independent of topoisomerase activity, setting it apart from many conventional chemotherapeutics.[2][4] This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, experimental validation, and quantitative data.

Mechanism of Action: DNA Bis-Intercalation and Transcription Inhibition

This compound functions as a DNA bis-intercalator, meaning its two planar phenazine (B1670421) chromophores insert themselves between adjacent base pairs of the DNA double helix.[2][5] This is distinct from mono-intercalators which have a single intercalating moiety. The two phenazine rings of this compound are connected by a flexible dicationic diamine linker.[2] Structural studies, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, have elucidated the precise binding mode.[1][2]

The ideal DNA binding sequence for this compound has been identified as 5'-T|GC|A, where the vertical bars represent the intercalation sites for the phenazine rings.[1] A key feature of this compound's interaction with DNA is the positioning of its linker within the major groove.[1][2] This occupation of the major groove is critical to its primary mechanism of anti-cancer activity: the inhibition of transcription. By physically blocking the major groove, this compound prevents the binding of transcription factors that recognize specific DNA sequences, thereby inhibiting the initiation of gene expression.[2][6]

Inhibition of Estrogen Receptor α (ERα) Activity

A significant aspect of this compound's mechanism is its ability to specifically target the Estrogen Response Element (ERE). The consensus ERE sequence, 5'-AGGTCAnnnTGACCT, contains the preferred binding motif for this compound.[1][3] Estrogen Receptor α (ERα), a key transcription factor in the development and progression of many breast cancers, binds to the ERE in the major groove to initiate the transcription of estrogen-responsive genes.[1][6]

This compound has been shown to bind to the ERE with high affinity, effectively blocking the binding of ERα.[1][3] This inhibitory action on ERα-mediated transcription presents a novel mechanism for anti-estrogen therapy, with the potential to overcome resistance to existing treatments that target the ER protein itself.[1][7]

Caption: Mechanism of this compound Action.

Topoisomerase Interaction

This compound was initially developed as a dual inhibitor of topoisomerase I and II.[8][9] Indeed, at high concentrations, it can stabilize topoisomerase-DNA cleavage complexes.[8][9] However, further studies revealed that its potent cytotoxic effects occur at concentrations where there is no significant increase in topoisomerase-mediated DNA cleavage.[2][4] Moreover, its cytotoxicity is not diminished in cell lines with reduced levels of topoisomerases, and its gene expression signature differs from that of known topoisomerase poisons.[2][4] This body of evidence strongly suggests that the primary mechanism of action for this compound is transcription inhibition, independent of topoisomerase poisoning.[2][4]

Quantitative Data

This compound exhibits exceptional potency against a wide range of cancer cell lines, with cytotoxic concentrations in the sub-nanomolar range.

| Cell Line | Cancer Type | IC50 / EC50 (nM) | Reference |

| Various Human & Murine Tumor Cells | Leukemia, Colon, Lung | 0.04 - 0.4 | [8] |

| H69 | Small Cell Lung Carcinoma | Potent (specific value not stated) | [2][8] |

| HT29 | Colon Carcinoma | Potent (specific value not stated) | [2][8] |

| COR-L23/P | Non-Small-Cell Lung Carcinoma | Potent (specific value not stated) | [10] |

| HCT116 | Colon Carcinoma | Additive response with 5-FU/SN38 | [11] |

In Vivo Efficacy:

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| H69 | Small Cell Lung Cancer | 5 mg/kg i.v., qdx5/week for 2 weeks or 10-15 mg/kg i.v., q4dx3 | Complete tumor regression in the majority of animals | [8] |

| HT29 | Colon Cancer | 15 mg/kg i.v., q4dx3 | Tumor regression in the majority of animals | [8] |

| COR-L23/P | Non-Small-Cell Lung Carcinoma | 2 or 5 mg/kg with carboplatin (B1684641) (50 mg/kg) | Enhanced anti-tumor activity | [10] |

| COR-L23/P | Non-Small-Cell Lung Carcinoma | 2.5 or 5 mg/kg with doxorubicin (B1662922) (7 mg/kg) | Improved efficacy | [10] |

| HT29 | Colon Cancer | 5, 10, or 15 mg/kg with 5-FU (65 mg/kg) or irinotecan (B1672180) (35 mg/kg) | Enhanced anti-tumor activity | [11] |

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the activity of this compound.

DNA Binding Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the three-dimensional structure of molecules in solution. For this compound, 1D and 2D NMR experiments were crucial in identifying its preferred DNA binding sequence and elucidating the atomic-level details of its bis-intercalation and major groove binding mode.

Methodology Outline:

-

Sample Preparation: DNA oligonucleotides of the target sequence (e.g., d(ATGCAT)2 or the TFF1 ERE sequence) are synthesized and purified.[6][12] this compound is synthesized and purified separately.

-

Titration: A solution of the DNA is prepared in a suitable NMR buffer (e.g., 50 mM sodium phosphate, pH 7).[12] Aliquots of a concentrated this compound solution are incrementally added to the DNA solution.

-

NMR Data Acquisition: After each addition of this compound, 1D ¹H NMR spectra are acquired.[6] Changes in the chemical shifts of the DNA protons, particularly the imino protons, indicate binding.

-

2D NMR for Structural Determination: For a stoichiometric complex (e.g., 1:1 or 2:1 drug:DNA), 2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are performed. NOESY provides information about through-space proximities between protons, which is essential for determining the three-dimensional structure of the complex.[1]

-

Structure Calculation: The distance restraints derived from NOESY data are used in molecular modeling programs to calculate the final structure of the this compound-DNA complex.

Caption: NMR Spectroscopy Workflow.

Inhibition of Transcription Factor Binding: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect protein-DNA interactions. This assay was employed to demonstrate that this compound inhibits the binding of ERα to the ERE.[3]

Methodology Outline:

-

Probe Preparation: A short DNA oligonucleotide containing the ERE sequence is labeled, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Protein Source: Recombinant ERα protein or nuclear extracts from ERα-positive cells (e.g., MCF-7) are used.[3]

-

Binding Reaction: The labeled DNA probe is incubated with the protein source in a binding buffer. In parallel reactions, increasing concentrations of this compound are included in the incubation mixture.[3]

-

Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged (for fluorescent probes). A "shifted" band, corresponding to the larger protein-DNA complex, will migrate slower than the free DNA probe. The intensity of this shifted band will decrease with increasing concentrations of this compound, demonstrating inhibition of binding.[3]

Caption: EMSA Experimental Workflow.

Assessment of Transcriptional Inhibition: Luciferase Reporter Assay

This cell-based assay is used to quantify the transcriptional activity of a specific promoter. It was used to show that this compound specifically inhibits ERE-driven gene expression.[3]

Methodology Outline:

-

Plasmid Constructs: A reporter plasmid is constructed where the luciferase gene is under the control of a promoter containing one or more copies of the ERE. A control plasmid with a basal promoter lacking the ERE is also used.[3]

-

Cell Culture and Transfection: Suitable host cells (e.g., breast cancer cell lines) are cultured and then transfected with the reporter plasmids.

-

Treatment: The transfected cells are treated with a vehicle control, an inducer of ERα activity (e.g., estrogen), and the inducer in combination with various concentrations of this compound.[3]

-

Cell Lysis and Luciferase Assay: After a suitable incubation period, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

Data Analysis: The luciferase activity, which is proportional to the transcriptional activity of the ERE-containing promoter, is normalized and compared across the different treatment groups. A dose-dependent decrease in luciferase activity in the presence of this compound indicates inhibition of ERE-mediated transcription.[3]

Conclusion

This compound is a highly potent DNA bis-intercalator with a novel mechanism of action centered on transcription inhibition.[1][2] Its ability to bind to the major groove of DNA and block the access of transcription factors, such as ERα, distinguishes it from classical DNA-damaging agents and topoisomerase poisons.[2][3] The extensive preclinical data, demonstrating picomolar to nanomolar potency in vitro and significant tumor regression in vivo, underscore its potential as a therapeutic agent.[2][8] The detailed understanding of its DNA binding mode provides a rational basis for the design of next-generation DNA-binding agents with improved specificity and efficacy.[1]

References

- 1. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound: A potent inhibitor of estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Single-molecule kinetics and footprinting of DNA bis-intercalation: the paradigmatic case of Thiocoraline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Antitumor activity of this compound, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of phenazine compounds XR11576 and this compound on DNA topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical anti-tumor activity of this compound in combination with carboplatin or doxorubicin in non-small-cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antitumour activity of this compound in vitro and in vivo in combination with 5-fluorouracil and irinotecan in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

The Core Mechanism of XR5944 Major Groove Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of XR5944's interaction with DNA, focusing on its unique major groove binding and bis-intercalating properties. The following sections provide a comprehensive overview of the binding thermodynamics, structural details, and the experimental protocols used to elucidate this novel mechanism of action.

Introduction: A Novel Mode of DNA Recognition

This compound, a potent bis-phenazine anticancer agent, exhibits a novel DNA binding mode characterized by the simultaneous intercalation of its two phenazine (B1670421) chromophores and the positioning of its diamine linker within the DNA major groove.[1][2] This distinct mechanism of targeting the major groove, a site typically engaged by transcription factors, is believed to be the foundation of its potent transcriptional inhibitory activity.[1] Unlike many small molecules that favor the minor groove, this compound's major groove interaction allows it to interfere with the binding of essential nuclear proteins, such as the estrogen receptor (ER), to their cognate DNA response elements.[2]

Quantitative Analysis of this compound-DNA Interaction

The binding of this compound to DNA is a sequence-specific and high-affinity interaction. Nuclear Magnetic Resonance (NMR) titration studies have been pivotal in defining the preferred binding sites and the stoichiometry of the complex.

| DNA Sequence | Stoichiometry (this compound:DNA) | Binding Characteristics | Reference |

| d(ATGCAT)₂ | 1:1 | Formation of a well-defined, symmetric complex. Ideal bis-intercalation at the 5'-T | GC |

| TFF1 Estrogen Response Element (ERE) | 2:1 | Two this compound molecules bind to the 15-mer TFF1-ERE DNA duplex. The binding involves both strong and weak intercalation sites and is influenced by the trinucleotide spacer sequence. |

Structural Insights into Major Groove Binding

The three-dimensional structure of the this compound-DNA complex, elucidated by NMR spectroscopy, provides a detailed picture of the molecular interactions governing its unique binding mode.

The solution structure of this compound complexed with the self-complementary DNA hexamer d(ATGCAT)₂ reveals that the two phenazine rings of this compound bis-intercalate into the DNA at the 5'-TpG-3' steps. This intercalation event unwinds the DNA helix to accommodate the planar aromatic systems. Crucially, the flexible diamine linker that connects the two phenazine moieties resides in the major groove of the DNA duplex.[1]

Within the major groove, the positively charged amino groups of the linker can form favorable electrostatic interactions and potential hydrogen bonds with the functional groups of the DNA bases, such as the O6 of guanine (B1146940) and O4 of thymine. This major groove occupancy by the linker is a key feature that distinguishes this compound from classical intercalators and is central to its mechanism of action.

Mechanism of Transcriptional Inhibition

The major groove binding of this compound is directly linked to its ability to inhibit transcription. By occupying the major groove of specific DNA sequences, such as the Estrogen Response Element (ERE), this compound can sterically hinder the binding of transcription factors, like the estrogen receptor α (ERα).[2] This prevents the recruitment of the transcriptional machinery to the promoter region of target genes, ultimately leading to the downregulation of gene expression.

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the major groove binding of this compound. For full details, please refer to the primary literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To determine the three-dimensional structure of the this compound-DNA complex and identify specific intermolecular interactions.

Methodology:

-

Sample Preparation: Lyophilized and purified DNA oligonucleotides (e.g., d(ATGCAT)₂) are dissolved in a phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, pH 7.0) containing NaCl (e.g., 100 mM). This compound is dissolved in a suitable solvent (e.g., DMSO-d₆) and added to the DNA solution to achieve the desired stoichiometric ratio (e.g., 1:1).

-

NMR Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher). These experiments include:

-

1D ¹H NMR: To monitor chemical shift changes upon titration and confirm complex formation.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons of this compound and the DNA, providing distance restraints for structure calculation.

-

2D TOCSY (Total Correlation Spectroscopy): To assign proton resonances within the DNA and this compound.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopically labeled this compound is available, to probe interactions at specific nitrogen atoms.

-

-

Structure Calculation: The distance and dihedral angle restraints derived from the NMR data are used as input for molecular modeling programs (e.g., XPLOR-NIH, AMBER) to calculate an ensemble of structures for the this compound-DNA complex.

Electrophoretic Mobility Shift Assay (EMSA)

Purpose: To demonstrate that this compound can inhibit the binding of a protein (e.g., ERα) to its specific DNA recognition site (e.g., ERE).

Methodology:

-

Probe Preparation: A double-stranded DNA oligonucleotide containing the ERE sequence is labeled at the 5' end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reactions: Recombinant ERα protein or nuclear extracts from ERα-expressing cells are incubated with the labeled ERE probe in a binding buffer. For competition experiments, increasing concentrations of this compound are added to the binding reactions.

-

Electrophoresis: The binding reactions are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film (for radiolabeling) or imaged using a fluorescence scanner. A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex. Inhibition of this shift by this compound demonstrates its ability to disrupt the protein-DNA interaction.

Luciferase Reporter Assay

Purpose: To assess the ability of this compound to inhibit ERα-mediated gene transcription in a cellular context.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., MCF-7 breast cancer cells, which endogenously express ERα) is transiently transfected with a reporter plasmid. This plasmid contains a luciferase gene under the control of a promoter containing multiple copies of the ERE. A second plasmid expressing a control reporter (e.g., Renilla luciferase) is often co-transfected for normalization.

-

Treatment: After transfection, the cells are treated with an estrogen (e.g., 17β-estradiol) to activate ERα, in the presence or absence of varying concentrations of this compound.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. A dose-dependent decrease in normalized luciferase activity in the presence of this compound indicates inhibition of ERα-mediated transcription.

Conclusion

This compound represents a paradigm-shifting molecule in the field of DNA-targeting agents. Its unique ability to engage the major groove through a bis-intercalation mechanism provides a powerful strategy for inhibiting transcription factor-DNA interactions. The quantitative binding data, detailed structural information, and the functional consequences of this interaction, as elucidated by the experimental protocols described herein, underscore the potential of this compound as a potent anticancer therapeutic. Further exploration of its interactions with a wider range of DNA sequences and transcription factors will undoubtedly pave the way for the rational design of next-generation major groove-binding agents with enhanced specificity and efficacy.

References

XR5944: A Technical Guide to a Novel Transcription Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

XR5944 (also known as MLN944) is a potent synthetic bis-phenazine cytotoxic agent that has demonstrated significant antitumor activity in a range of preclinical models. Initially investigated as a dual topoisomerase I/II inhibitor, subsequent research has redefined its primary mechanism of action as a transcription inhibitor. This document provides a comprehensive technical overview of this compound, detailing its unique mode of DNA interaction, its impact on transcription, particularly in the context of the estrogen receptor signaling pathway, and a summary of its preclinical and early clinical quantitative data. Detailed methodologies for key experimental procedures are provided to facilitate further research and development.

Core Mechanism of Action: DNA Bis-intercalation and Major Groove Binding

This compound represents a distinct class of DNA-binding agents. Its primary mechanism of action is not the inhibition of topoisomerase enzymes, a common target for many chemotherapeutics, but rather the direct inhibition of transcription.[1][2] This is achieved through a novel DNA binding mode characterized by:

-

Bis-intercalation: The two planar phenazine (B1670421) rings of the this compound molecule insert themselves between DNA base pairs at two adjacent sites.[3]

-

Major Groove Occupancy: The linker connecting the two phenazine moieties lies within the major groove of the DNA double helix.[3][4]

This unique binding at the 5'-TpG site creates a structural impediment that directly interferes with the binding of transcription factors to their cognate DNA recognition sequences.[3][5] Most transcription factors interact with the major groove of DNA, making this a particularly effective mode of inhibition.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Various Human & Murine Tumor Cells | Leukemia, Colon, Lung | 0.04 - 0.4 | [1][6] |

| COR-L23/P | Non-Small-Cell Lung Carcinoma | More potent than Carboplatin or Doxorubicin | [7] |

| HT29 | Colon Carcinoma | More potent than 5-FU or SN38 | [8] |

| HCT116 | Colon Carcinoma | More potent than 5-FU or SN38 | [8] |

Table 2: In Vivo Efficacy of this compound

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| H69 | Small Cell Lung Cancer | 5 mg/kg i.v., qdx5/week for 2 weeks or 10-15 mg/kg i.v., q4dx3 | Complete tumor regression in the majority of animals | [6] |

| HT29 | Colon Carcinoma | 15 mg/kg i.v., q4dx3 | Tumor regression in 6 of 8 animals | [6] |

| COR-L23/P | Non-Small-Cell Lung Carcinoma | 2 or 5 mg/kg with Carboplatin (50 mg/kg) | Enhanced anti-tumor activity | [7] |

| COR-L23/P | Non-Small-Cell Lung Carcinoma | 2.5 or 5 mg/kg with Doxorubicin (7 mg/kg) | Improved efficacy | [7] |

Table 3: Phase I Clinical Trial Pharmacokinetic Parameters

| Parameter | Value (Mean ± SD) | Dosing Range | Reference |

| Clearance (CL) | 29.6 ± 6.4 L/hour/m² | 3.6 to 24 mg/m² | [9] |

| Volume of Distribution (Vss) | 937 ± 382 L/m² | 3.6 to 24 mg/m² | [9] |

| Half-life (t1/2) | 61.8 ± 13.4 hours | 3.6 to 24 mg/m² | [9] |

| AUC0-t (at 24 mg/m²) | 1060 ng-hr/mL | 24 mg/m² | [9] |

| Cmax (at 24 mg/m²) | 1090 ng/mL | 24 mg/m² | [9] |

Signaling Pathway Inhibition: The Estrogen Receptor α Model

A primary and well-characterized example of this compound's mechanism is its inhibition of the Estrogen Receptor α (ERα) signaling pathway.[1][4][5] ERα is a ligand-activated transcription factor that plays a crucial role in the development and progression of a significant proportion of breast cancers.[1] The consensus DNA binding site for ERα, the Estrogen Response Element (ERE), contains the 5'-(TpG):(CpA) sequence that is the preferred binding site for this compound.[5]

By binding to the ERE, this compound physically blocks the binding of the ERα, thereby inhibiting the transcription of estrogen-responsive genes.[1][5] This represents a novel mechanism of ER inhibition that is distinct from current antiestrogen (B12405530) therapies that target the ER protein itself.[1] This suggests that this compound could be effective in overcoming resistance to existing treatments.[5][10]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

Electrophoretic Mobility Shift Assay (EMSA)

Purpose: To qualitatively and quantitatively assess the ability of this compound to inhibit the binding of a transcription factor (e.g., ERα) to its DNA recognition sequence (e.g., ERE).

Methodology:

-

Probe Preparation: A short double-stranded DNA oligonucleotide containing the consensus ERE sequence is labeled, typically with a radioisotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: The labeled ERE probe is incubated with recombinant ERα protein or nuclear extracts from ERα-positive cells in a binding buffer. The binding buffer typically contains Tris-HCl, KCl, EDTA, DTT, glycerol, and a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific protein-DNA interactions.

-

This compound Treatment: In parallel reactions, increasing concentrations of this compound are added to the binding reaction mixture.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film (for radiolabeling) or imaged using a fluorescent scanner.

Expected Results: In the absence of this compound, a slower migrating band corresponding to the ERα-ERE complex will be observed. With increasing concentrations of this compound, the intensity of this shifted band will decrease, indicating inhibition of ERα-ERE binding.[5]

Luciferase Reporter Assay

Purpose: To assess the effect of this compound on the transcriptional activity of a specific promoter in a cellular context.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., MCF-7 breast cancer cells) is transiently or stably transfected with a reporter plasmid. This plasmid contains the firefly luciferase gene under the control of a promoter containing one or more EREs. A second plasmid expressing Renilla luciferase under the control of a constitutive promoter is often co-transfected to normalize for transfection efficiency.

-

This compound Treatment: The transfected cells are treated with various concentrations of this compound. A positive control (e.g., estradiol (B170435) to stimulate ERα activity) and a negative control (vehicle) are included.

-

Cell Lysis and Luciferase Measurement: After an appropriate incubation period, the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The effect of this compound is determined by comparing the normalized luciferase activity in treated cells to that in control cells.

Expected Results: Estradiol treatment will significantly increase luciferase expression from the ERE-containing promoter. This compound is expected to inhibit this estradiol-induced luciferase expression in a dose-dependent manner.[5] In contrast, this compound should not inhibit luciferase expression from a basal promoter lacking EREs, demonstrating its specificity.[1][5]

In Vitro Transcription Assay

Purpose: To directly measure the effect of this compound on the synthesis of RNA by RNA polymerase II.

Methodology:

-

Assay Setup: A cell-free system is used, typically containing a linear DNA template with a known promoter (e.g., the adenovirus major late promoter), purified RNA polymerase II, and general transcription factors.

-

Transcription Reaction: The reaction is initiated by the addition of ribonucleotide triphosphates (NTPs), one of which is radiolabeled (e.g., [α-³²P]UTP).

-

This compound Treatment: this compound is added to the reaction at various concentrations, either before or after the formation of the pre-initiation complex, to distinguish between effects on transcription initiation and elongation.

-

RNA Purification and Analysis: The newly synthesized radiolabeled RNA transcripts are purified and separated by size using denaturing polyacrylamide gel electrophoresis.

-

Detection and Quantification: The gel is exposed to a phosphor screen or X-ray film, and the intensity of the transcript bands is quantified.

Expected Results: this compound is expected to inhibit the synthesis of the RNA transcript in a concentration-dependent manner. By adding the compound at different stages of the reaction, it has been shown that MLN944 preferentially inhibits transcription initiation.[11]

Logical Flow of this compound's Mechanism of Action

The following diagram illustrates the logical progression from the molecular properties of this compound to its ultimate biological effect.

Conclusion

This compound is a promising anticancer agent with a novel mechanism of action centered on transcription inhibition via a unique DNA binding mode. Its ability to interfere with transcription factor-DNA interactions, exemplified by the inhibition of ERα signaling, presents a new paradigm for targeting transcription in cancer therapy. The preclinical data demonstrate its high potency, and while early clinical development has been undertaken, further investigation into its therapeutic potential, particularly in the context of overcoming resistance to existing therapies, is warranted. The experimental protocols detailed herein provide a foundation for researchers to further explore the biological activities and potential applications of this and similar compounds.

References

- 1. Antitumor activity of this compound, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ascopubs.org [ascopubs.org]

- 4. mdpi.com [mdpi.com]

- 5. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumour activity of this compound in vitro and in vivo in combination with 5-fluorouracil and irinotecan in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumour activity of this compound in vitro and in vivo in combination with 5-fluorouracil and irinotecan in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

XR5944: A Paradigm Shift from Topoisomerase Poison to Transcription Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

XR5944 (also known as MLN944) is a potent bis-phenazine cytotoxic agent that has undergone a significant re-evaluation of its primary mechanism of action. Initially developed and reported as a dual inhibitor of topoisomerase I and II, subsequent extensive research has revealed that its exceptional anti-tumor activity at nanomolar concentrations is predominantly independent of topoisomerase inhibition. Instead, this compound exerts its cytotoxic effects through a novel mechanism: the inhibition of transcription. This is achieved by a unique DNA binding mode, characterized as bis-intercalation with the linker positioned in the major groove of the DNA. This major groove binding interferes with the binding of essential transcription factors, such as Estrogen Receptor Alpha (ERα), thereby disrupting downstream gene expression and leading to cell death. This guide provides a comprehensive technical overview of this compound, focusing on its dual-characterization, quantitative activity, detailed experimental protocols, and the signaling pathways it modulates.

Revisiting the Role of this compound as a Topoisomerase Inhibitor

While early studies identified this compound as a dual topoisomerase I and II poison due to its ability to stabilize topoisomerase-dependent cleavable complexes, this activity is observed at concentrations significantly higher than those required for its cytotoxic effects.[1][2] Later studies have demonstrated that this compound's potent cytotoxicity is maintained in cell lines with reduced levels of topoisomerases and that it does not notably increase DNA cleavage mediated by either topoisomerase I or II at its cytotoxic concentrations.[3] This indicates that while this compound can interact with topoisomerases at high concentrations, this is not its primary mechanism of anti-tumor activity.

Quantitative Comparison of Cytotoxicity and Topoisomerase Activity

The following table summarizes the key quantitative data that highlights the disparity between the cytotoxic potency of this compound and its effect on topoisomerase enzymes.

| Parameter | Cell Lines | Concentration Range | Reference |

| In Vitro Cytotoxicity (EC50) | Various human cancer cell lines (leukemia, colon, small cell lung carcinoma, non-small cell lung carcinoma) | 0.04–0.4 nM | [3] |

| Topoisomerase I & II Complex Formation | Human leukaemic K562 cells | 1 µM - 10 µM | [1] |

Table 1: Comparative quantitative data of this compound's cytotoxicity and its effect on topoisomerase complex formation.

Primary Mechanism of Action: Transcription Inhibition

The current scientific consensus points to transcription inhibition as the primary mechanism of action for this compound.[4] This is mediated by its unique interaction with DNA.

DNA Binding Mode: Bis-intercalation and Major Groove Binding

This compound is a DNA bis-intercalator, meaning its two phenazine (B1670421) chromophores insert between the base pairs of the DNA double helix.[5] Uniquely, the diamine linker connecting the two chromophores resides in the major groove of the DNA.[5] This major groove occupancy is a critical feature that distinguishes this compound from many other DNA-binding agents that typically interact with the minor groove.

Interference with Transcription Factor Binding

The positioning of the this compound linker in the DNA major groove physically obstructs the binding of transcription factors that recognize specific DNA sequences within this groove.[5] This has been demonstrated for key transcription factors involved in cancer cell proliferation and survival.

This compound has been shown to be a potent inhibitor of ERα activity.[4][5] It binds to the Estrogen Response Element (ERE) in the promoter regions of estrogen-responsive genes, preventing the binding of the ERα protein.[5] This blocks the initiation of transcription of these genes, which are often crucial for the growth of breast cancer cells.

Experimental Protocols

Topoisomerase I and II Cleavable Complex Assay

This assay is used to determine if a compound can stabilize the covalent intermediate formed between topoisomerases and DNA, a hallmark of topoisomerase poisons.

Methodology:

-

Cell Culture and Treatment: Human leukaemic K562 cells are cultured in appropriate media. Cells are then treated with varying concentrations of this compound (e.g., 1 µM and 10 µM) or known topoisomerase inhibitors (e.g., camptothecin (B557342) for topoisomerase I, etoposide (B1684455) for topoisomerase II) for specific durations (e.g., 1, 24, or 48 hours).[1]

-

Cell Lysis and DNA-Protein Complex Isolation: After treatment, cells are harvested and lysed. The DNA-protein complexes are then isolated. A common method is the K+/SDS precipitation assay, where potassium and sodium dodecyl sulfate (B86663) are used to precipitate DNA that is covalently linked to proteins.

-

Detection of Topoisomerase-DNA Complexes: The presence of topoisomerase I and II in the DNA-protein complexes is detected by immunoblotting using specific antibodies against topoisomerase I and topoisomerase II (alpha and beta isoforms).[1]

-

Analysis: An increase in the amount of topoisomerase detected in the precipitate compared to untreated control cells indicates the stabilization of the cleavable complex.

Electrophoretic Mobility Shift Assay (EMSA) for ERα-ERE Binding

EMSA is utilized to demonstrate the inhibitory effect of this compound on the binding of ERα to its ERE consensus sequence.

Methodology:

-

Probe Preparation: A double-stranded DNA oligonucleotide containing the ERE consensus sequence is labeled, typically with a radioisotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

-

Binding Reaction: The labeled ERE probe is incubated with a source of ERα protein (recombinant ERα or nuclear extracts from ERα-positive cells like MCF-7) in a binding buffer.[4][5] Varying concentrations of this compound are added to the binding reactions.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The positions of the labeled ERE probe are visualized by autoradiography (for radioactive probes) or chemiluminescence/fluorescence (for non-radioactive probes).

-

Analysis: A "shift" in the migration of the labeled probe (a slower migrating band) indicates the formation of the ERα-ERE complex. A dose-dependent decrease in the intensity of this shifted band in the presence of this compound demonstrates its inhibitory activity.[5]

In Vitro Transcription Assay

This assay directly measures the effect of this compound on the synthesis of RNA from a DNA template.

Methodology:

-

Template and Reaction Setup: A DNA template containing a promoter (e.g., an ERE-containing promoter for ERα-dependent transcription) is used.[4][5] The in vitro transcription reaction is assembled with the DNA template, RNA polymerase, and ribonucleotides (ATP, GTP, CTP, UTP), one of which is typically radiolabeled (e.g., [α-³²P]UTP).

-

Incubation with this compound: The transcription reaction is carried out in the presence and absence of various concentrations of this compound.

-

RNA Purification and Analysis: The newly synthesized RNA transcripts are purified and separated by size using denaturing polyacrylamide gel electrophoresis.

-

Detection and Quantification: The radiolabeled RNA transcripts are visualized by autoradiography, and the intensity of the bands is quantified to determine the level of transcription.

-

Analysis: A reduction in the amount of full-length transcript produced in the presence of this compound indicates inhibition of transcription.

Conclusion

This compound represents a fascinating case study in drug mechanism of action, where the initial hypothesis of topoisomerase inhibition has been refined to a more nuanced understanding of transcription inhibition as its primary mode of cytotoxicity at clinically relevant concentrations. Its unique mechanism of major groove DNA binding and subsequent interference with transcription factor activity opens up new avenues for the development of targeted anticancer therapies. The detailed experimental protocols provided in this guide serve as a resource for researchers seeking to further investigate this compound and similar compounds. This in-depth understanding is crucial for the rational design of future clinical trials and the development of next-generation transcription-inhibiting anticancer agents.

References

- 1. Effect of phenazine compounds XR11576 and this compound on DNA topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor activity of this compound, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound: A potent inhibitor of estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of MLN944: A DNA-Interacting Transcriptional Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MLN944 (formerly known as XR5944) is a potent synthetic bis-phenazine anticancer agent that has garnered significant interest due to its novel mechanism of action. Initially investigated as a dual topoisomerase I/II inhibitor, subsequent research has revealed that its primary mode of cytotoxicity stems from its unique interaction with DNA, leading to the inhibition of transcription. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of MLN944, intended for researchers and professionals in the field of drug development. The document details the synthetic route to MLN944, presents its biological activity in quantitative terms, and provides detailed protocols for key experiments used in its evaluation. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising therapeutic agent.

Discovery and Rationale

MLN944 was discovered through a rational drug design program led by Professor William A. Denny and his colleagues, aimed at developing potent DNA-targeted anticancer agents.[1] The design strategy evolved from studies of monomeric tricyclic carboxamides to dimeric structures, which demonstrated significantly enhanced cytotoxic potency.[1] The research culminated in the synthesis of bis(9-methylphenazine-1-carboxamide) derivatives, with a dicationic linker found to be critical for the exceptional antitumor activity.[1] MLN944 emerged as the lead compound from this series, exhibiting remarkable potency against a wide array of human cancer cell lines, including those resistant to conventional chemotherapeutics.[1]

Synthesis of MLN944

The synthesis of MLN944 is a multi-step process that involves the preparation of the key intermediate, 9-methylphenazine-1-carboxylic acid, followed by its coupling to a specific polyamine linker.

Synthesis of 9-methylphenazine-1-carboxylic acid

The synthesis of the phenazine (B1670421) core can be achieved through a Jourdan-Ullmann reaction between 2-bromo-3-nitrobenzoic acid and an appropriately substituted aniline (B41778), followed by reductive ring closure.

Protocol:

-

Jourdan-Ullmann Coupling: 2-bromo-3-nitrobenzoic acid is reacted with an aniline derivative in the presence of a copper catalyst and a base (e.g., potassium carbonate) in a high-boiling solvent such as DMF. The reaction mixture is heated to facilitate the coupling.

-

Reductive Cyclization: The resulting N-(aryl)-3-nitro-2-aminobenzoic acid intermediate is then subjected to reductive cyclization. This is typically achieved using a reducing agent like sodium borohydride (B1222165) in a suitable solvent, which reduces the nitro group and facilitates the intramolecular cyclization to form the phenazine ring system.

-

Purification: The crude 9-methylphenazine-1-carboxylic acid is purified by recrystallization or column chromatography.

Synthesis of MLN944

The final step in the synthesis of MLN944 involves the amide coupling of two equivalents of 9-methylphenazine-1-carboxylic acid with the dicationic linker, bis(3-aminopropyl)amine (B123863).

Protocol:

-

Activation of the Carboxylic Acid: 9-methylphenazine-1-carboxylic acid is first converted to a more reactive species. This can be achieved by forming the acid chloride using thionyl chloride or oxalyl chloride, or by forming an active ester, for instance, by reacting with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) to form the imidazolide.

-

Amide Coupling: The activated phenazine derivative is then reacted with bis(3-aminopropyl)amine in an appropriate aprotic solvent (e.g., DMF or CH2Cl2). The reaction is typically carried out at room temperature.

-

Purification: The final product, MLN944, is purified by chromatographic methods to yield the desired compound.

Mechanism of Action

The primary mechanism of action of MLN944 is the inhibition of transcription through a unique DNA binding mode.

DNA Bis-intercalation and Major Groove Binding

MLN944 functions as a DNA bis-intercalator, with its two planar phenazine rings inserting between the base pairs of the DNA double helix.[1][2] Uniquely, the dicationic linker connecting the two phenazine moieties resides in the major groove of the DNA.[1][2] This novel binding mode is highly specific for certain DNA sequences, with a preference for 5'-TpG steps.[2]

Inhibition of Transcription Factor Binding

By occupying the major groove, the linker of MLN944 sterically hinders the binding of transcription factors to their cognate DNA recognition sequences.[1][2] This has been demonstrated for several key transcription factors, including Activator Protein-1 (AP-1) and Estrogen Receptor α (ERα).[1][2] The inhibition of ERα binding to the Estrogen Response Element (ERE) is of particular interest for its potential in treating estrogen receptor-positive breast cancers.[1]

Downstream Cellular Effects

The inhibition of transcription leads to a cascade of downstream cellular events, ultimately resulting in cell cycle arrest and apoptosis. Unlike typical topoisomerase poisons that induce a G2/M arrest, MLN944 causes a distinct cell cycle arrest in both the G1 and G2 phases.[3]

Quantitative Biological Data

MLN944 has demonstrated potent in vitro and in vivo anticancer activity across a range of preclinical models.

In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT116 | Colon Carcinoma | 0.1-0.5 | [3] |

| HT29 | Colon Carcinoma | 0.2-0.8 | [1] |

| H69 | Small Cell Lung Cancer | 0.04-0.4 | [1] |

| MCF-7 | Breast Carcinoma | 0.1-0.6 | [1] |

| NCI/ADR-RES | Ovarian (Multidrug Resistant) | 0.3-1.0 | [1] |

In Vivo Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition | Reference |

| HT29 | Colon Carcinoma | 15 mg/kg, i.v., q4dx3 | Significant tumor regression | [1] |

| H69 | Small Cell Lung Cancer | 10-15 mg/kg, i.v., q4dx3 | Complete tumor regression | [1] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of MLN944.

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to determine the ability of MLN944 to inhibit the binding of a transcription factor to its DNA consensus sequence.

Protocol:

-

Probe Preparation: Synthesize and label a double-stranded DNA oligonucleotide containing the consensus binding site for the transcription factor of interest (e.g., ERE for ERα) with a detectable marker such as biotin or ³²P.

-

Binding Reaction: In a microcentrifuge tube, combine the labeled probe, the purified recombinant transcription factor, and varying concentrations of MLN944 in a binding buffer. Include a control reaction without MLN944.

-

Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes to allow for binding to occur.

-

Electrophoresis: Load the samples onto a native polyacrylamide gel and perform electrophoresis to separate the protein-DNA complexes from the free probe.

-

Detection: Transfer the separated complexes to a membrane and detect the labeled probe using an appropriate method (e.g., streptavidin-HRP for biotin-labeled probes followed by chemiluminescence, or autoradiography for ³²P-labeled probes). A decrease in the intensity of the shifted band in the presence of MLN944 indicates inhibition of transcription factor binding.

Luciferase Reporter Assay

This cell-based assay is used to measure the effect of MLN944 on the transcriptional activity of a specific promoter.

Protocol:

-

Cell Culture and Transfection: Plate cells (e.g., MCF-7) in a multi-well plate. Co-transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with the transcription factor binding site (e.g., an ERE-luciferase reporter) and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

-

Drug Treatment: After transfection, treat the cells with varying concentrations of MLN944 and a vehicle control.

-

Cell Lysis: After a suitable incubation period (e.g., 24-48 hours), lyse the cells to release the luciferase enzymes.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and appropriate substrates.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. A dose-dependent decrease in normalized luciferase activity indicates inhibition of transcription.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of MLN944 on cell cycle distribution.

Protocol:

-

Cell Treatment: Culture cells to approximately 50-60% confluency and treat with MLN944 at various concentrations for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and resuspend in a staining solution containing a fluorescent DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.

-

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 and G2 phases is indicative of cell cycle arrest.

Conclusion

MLN944 represents a novel class of anticancer agents with a distinct mechanism of action centered on the inhibition of transcription via a unique mode of DNA binding. Its potent cytotoxic activity against a broad range of cancer cell lines, including those with multidrug resistance, highlights its therapeutic potential. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development of MLN944 and related compounds. The continued investigation of this and other DNA-binding transcriptional inhibitors may lead to new and effective strategies for cancer treatment.

References

XR5944: A Technical Guide to a Novel DNA Bis-Intercalator Targeting Transcriptional Regulation

For Researchers, Scientists, and Drug Development Professionals

Core Summary

XR5944 (also known as MLN944) is a potent synthetic bis-phenazine anticancer agent that exhibits a novel mechanism of action centered on the inhibition of DNA transcription. Unlike traditional chemotherapeutics that primarily target DNA replication or topoisomerases, this compound exerts its cytotoxic effects by binding to the major groove of DNA and interfering with the binding of key transcription factors. This unique mode of action has positioned this compound as a compound of significant interest for the development of new anticancer therapies, particularly for hormone-dependent cancers. This technical guide provides a comprehensive overview of this compound's interaction with its target DNA sequences, its impact on cellular signaling, and a summary of its preclinical and early clinical development.

Mechanism of Action: DNA Bis-Intercalation and Transcription Inhibition

This compound functions as a DNA bis-intercalator, meaning its two planar phenazine (B1670421) rings insert themselves between adjacent DNA base pairs at two distinct sites. This interaction is highly sequence-specific, with a preference for the palindromic sequence 5'-T|GC|A, which contains two symmetric 5'-(TpG):(CpA) binding sites.[1][2] The linker connecting the two phenazine moieties lies within the major groove of the DNA, a region crucial for the recognition and binding of many transcription factors.[3][4]

By occupying this critical space, this compound physically obstructs the binding of transcription factors to their cognate DNA response elements, thereby inhibiting the initiation of transcription for specific genes.[1][4] While initially investigated as a potential topoisomerase inhibitor, further studies revealed that its primary mechanism of cytotoxicity is independent of topoisomerase activity and is instead directly linked to its ability to suppress gene transcription.[1][5]

A key molecular target of this compound is the Estrogen Receptor Alpha (ERα). ERα is a ligand-activated transcription factor that plays a pivotal role in the proliferation of ER-positive breast cancers. This compound has been shown to effectively block the binding of ERα to its specific DNA binding site, the Estrogen Response Element (ERE), thus inhibiting the transcription of estrogen-responsive genes.[2][4] This targeted inhibition of ERα signaling provides a strong rationale for its development in the context of breast cancer.

Quantitative Data

In Vitro Cytotoxicity

This compound has demonstrated exceptional potency against a wide range of human cancer cell lines, with IC50 values typically in the nanomolar to sub-nanomolar range.[4][5][6]

| Cell Line | Cancer Type | IC50 (nM) |

| Various Human and Murine Tumor Cells | Leukemia, Colon, Small Cell Lung Carcinoma, Non-Small Cell Lung Carcinoma | 0.04 - 0.4 |

| COR-L23/P | Non-Small-Cell Lung Carcinoma | Potent (specific value not provided) |

| HT29 | Colon Carcinoma | Additive or synergistic with 5-FU and irinotecan |

| HCT116 | Colon Carcinoma | Additive with 5-FU and irinotecan |

Note: Specific IC50 values for a broad panel of cell lines are not consistently reported in the reviewed literature; however, the provided range indicates high potency.

Clinical Pharmacokinetics (Phase I)

A Phase I clinical trial of this compound (MLN944) was initiated in patients with advanced solid tumors. The study provided initial insights into the drug's pharmacokinetic profile and identified dose-limiting toxicities.[7]

| Parameter | Value |

| Administration | Single 30-minute intravenous infusion every 21 or 28 days |

| Starting Dose | 3.6 mg/m² |

| Dose-Limiting Toxicities | Reversible myelosuppression and gastrointestinal epithelial damage |

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for ERα-ERE Binding Inhibition

This protocol is a representative method for assessing the ability of this compound to inhibit the binding of ERα to the ERE.

1. Probe Preparation:

-

Synthesize and anneal complementary oligonucleotides representing the consensus ERE sequence (e.g., 5'-AGGTCAnnnTGACCT).

-

Label the double-stranded DNA probe with a detectable marker, such as Biotin or a fluorescent dye (e.g., IRDye).[8][9][10]

-

Purify the labeled probe to remove unincorporated labels.[8]

2. Binding Reaction:

-

In a final volume of 20-50 µL, combine the following in order:

-

Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl2, 0.05% NP-40).[8][9]

-

Non-specific competitor DNA (e.g., poly(dI-dC)) to minimize non-specific binding.[9]

-

Recombinant ERα protein or nuclear extract from ERα-positive cells (e.g., MCF-7).

-

Varying concentrations of this compound.

-

Labeled ERE probe.

-

-

Incubate the reaction mixture at room temperature for 20-30 minutes to allow for binding.[8]

3. Electrophoresis:

-

Load the samples onto a non-denaturing polyacrylamide gel (e.g., 4-6% acrylamide (B121943) in 0.5x TBE buffer).[8][9]

-

Run the gel at a constant voltage until the dye front has migrated an appropriate distance.[8]

4. Detection:

-

Visualize the bands using an appropriate detection method for the chosen label (e.g., chemiluminescence for biotin, fluorescence imaging for fluorescent dyes).[11] A decrease in the intensity of the shifted ERα-ERE complex band with increasing concentrations of this compound indicates inhibition of binding.

NMR Spectroscopy for this compound-DNA Interaction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to elucidate the atomic-level details of the interaction between this compound and its target DNA sequence.

1. Sample Preparation:

-

Synthesize and purify the target DNA oligonucleotide, such as the self-complementary sequence d(ATGCAT)2.

-

Dissolve the DNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) in D2O or a 9:1 H2O/D2O mixture.

-

Prepare a stock solution of this compound in a compatible solvent.

-

Titrate the DNA sample with increasing molar equivalents of the this compound stock solution.

2. NMR Data Acquisition:

-

Acquire a series of one-dimensional (1D) 1H NMR spectra at each titration point to monitor changes in the chemical shifts of the DNA and drug protons.

-

For detailed structural analysis, acquire two-dimensional (2D) NMR spectra, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy), on a sample with a 1:1 or 2:1 drug-to-DNA molar ratio.

-

Typical spectrometer frequencies for such studies are 500 MHz or higher.

3. Data Analysis:

-

Analyze the changes in chemical shifts in the 1D spectra to identify the protons involved in the interaction.

-

Use the cross-peaks in the 2D NOESY spectra to determine intermolecular distances between the drug and DNA protons, which allows for the calculation of a high-resolution 3D structure of the complex.

Visualizations

Signaling Pathway: this compound Inhibition of ERα-Mediated Transcription

Caption: this compound inhibits ERα-mediated transcription by binding to the ERE.

Experimental Workflow: EMSA for ERα-ERE Binding Inhibition

Caption: Workflow for assessing this compound's inhibition of ERα-ERE binding via EMSA.

Logical Relationship: this compound Mechanism of Action

Caption: The logical flow of this compound's mechanism from DNA binding to cytotoxicity.

References

- 1. mdpi.com [mdpi.com]

- 2. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical anti-tumor activity of this compound in combination with carboplatin or doxorubicin in non-small-cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel DNA Bis-Intercalator this compound as a Potent Anticancer Drug—Design and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor activity of this compound, a novel and potent topoisomerase poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Initial phase I study of this compound, a novel DNA and RNA targeting agent. | Semantic Scholar [semanticscholar.org]

- 8. med.upenn.edu [med.upenn.edu]

- 9. Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Biophysical Properties of XR5944: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract